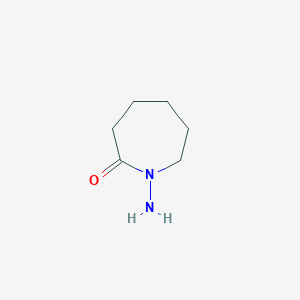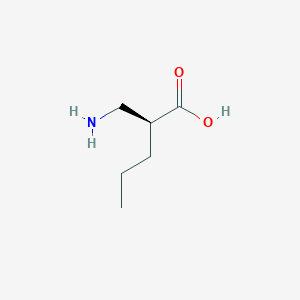
(R)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a four-membered azetidine ring with a carbaldehyde group and a ketone group, making it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,3-dimethyl-2-butanone with an appropriate amine, followed by oxidation to introduce the carbaldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carbaldehyde group can yield the corresponding alcohol.
Substitution: The azetidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products:
- Oxidized derivatives
- Alcohols from reduction
- Substituted azetidine derivatives
Scientific Research Applications
Chemistry: ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used as an intermediate in the synthesis of various complex organic molecules
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving azetidine derivatives. Its chiral nature makes it a useful probe in stereochemical studies.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of chiral drugs. Its ability to form stable intermediates makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde is used in the production of fine chemicals and specialty materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of desired products. In biological systems, it may interact with enzymes and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
- (S)-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde
- 1,3,3-Trimethyl-4-oxoazetidine-2-carboxylic acid
- 1,3,3-Trimethyl-4-oxoazetidine-2-methanol
Comparison: Compared to its (S)-enantiomer, ®-1,3,3-Trimethyl-4-oxoazetidine-2-carbaldehyde exhibits different stereochemical properties, which can influence its reactivity and interactions in chiral environments
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2R)-1,3,3-trimethyl-4-oxoazetidine-2-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-7(2)5(4-9)8(3)6(7)10/h4-5H,1-3H3/t5-/m0/s1 |
InChI Key |
XNTZMXHAUDEQOO-YFKPBYRVSA-N |
Isomeric SMILES |
CC1([C@@H](N(C1=O)C)C=O)C |
Canonical SMILES |
CC1(C(N(C1=O)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)

![3-[(2-Methoxyethoxy)methyl]azetidine](/img/structure/B11923593.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)


![5-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923632.png)
![Cyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11923654.png)


![3h-Imidazo[4,5-b]pyridine-7-carbaldehyde](/img/structure/B11923671.png)
